molecular formula C19H13F2N5O2S B11259426 N-(2,4-difluorophenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide

N-(2,4-difluorophenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B11259426
M. Wt: 413.4 g/mol
InChI Key: BZFXYDLBMPOERN-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide: is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a difluorophenyl group, a purine ring, and a sulfanylacetamide moiety. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as formamide and cyanamide.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using 2,4-difluoroaniline.

    Formation of the Sulfanylacetamide Moiety: The final step involves the formation of the sulfanylacetamide moiety through a thiolation reaction using thiourea and subsequent acylation with chloroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the purine ring, potentially converting them to hydroxyl groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxylated derivatives

    Substitution: Functionalized aromatic derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound has potential as an inhibitor of certain enzymes due to its structural similarity to natural substrates.

    Receptor Binding: It may interact with specific receptors, influencing biological pathways.

Medicine

    Drug Development: The compound’s potential biological activities make it a candidate for drug development, particularly in targeting diseases related to purine metabolism.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.

Industry

    Agriculture: The compound may have applications as a pesticide or herbicide due to its potential biological activities.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The presence of both difluorophenyl and sulfanylacetamide moieties distinguishes it from other purine derivatives.

    Biological Activity: Its unique combination of functional groups may confer distinct biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H13F2N5O2S

Molecular Weight

413.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[(6-oxo-9-phenyl-1H-purin-8-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H13F2N5O2S/c20-11-6-7-14(13(21)8-11)24-15(27)9-29-19-25-16-17(22-10-23-18(16)28)26(19)12-4-2-1-3-5-12/h1-8,10H,9H2,(H,24,27)(H,22,23,28)

InChI Key

BZFXYDLBMPOERN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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